

GSK-J1 histone methylation efficiency optimization

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Compound Focus: Gsk-J1

CAS No.: 1373422-53-7

Cat. No.: S529539

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Frequently Asked Questions (FAQs) on GSK-J1

Question	Answer
What is the primary mechanism of action of GSK-J1?	GSK-J1 is a potent, selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2].
What is the difference between GSK-J1 and its prodrug, GSK-J4?	GSK-J1 is the active compound but has limited cell permeability. GSK-J4 is an ester prodrug of GSK-J1 that is more easily taken up by cells and is then converted into the active GSK-J1 inside the cell [1].
Does GSK-J1 have activity against other demethylases?	It is highly selective for JMJD3 and UTX, showing no significant activity against many other JMJD family demethylases or protein kinases at 30 μ M [2]. However, some data indicates it may also inhibit the KDM5/JARID1 family of H3K4me3 demethylases, though with lower potency (IC50 of 950 nM for JARID1B) [1].
How is GSK-J1 typically formulated for in vitro studies?	It is usually dissolved in DMSO to create a stock solution (e.g., 50-77 mg/mL) [1]. For <i>in vivo</i> use, it can be formulated in a solution of 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [1].

Question	Answer
What is a common working concentration for cell-based assays?	Studies often use a range of 1 to 10 μM for cell treatment [3] [4]. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide for GSK-J1 Experiments

Problem	Potential Cause	Suggested Solution
Low cellular efficacy	Poor cellular uptake of GSK-J1.	Use the ester prodrug GSK-J4 for intracellular delivery [1].
High cytotoxicity	Concentration is too high for the specific cell type.	Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) to establish a safe working concentration [3] [4].
Low drug loading in nanoparticles	Inefficient loading during formulation.	Optimize the mass ratio of drug to carrier . For MOF nanoparticles, a ratio of 375.0 mg GSK-J1 to 200.0 mg MOF has been used successfully [3].
Inefficient in vivo delivery	Rapid clearance or poor targetability.	Utilize a targeted delivery system . Hyaluronic acid-decorated Metal-Organic Frameworks (MOFs) have been shown to improve targeting to CD44-overexpressing cancer cells (e.g., ovarian cancer) [3].

Experimental Protocols & Data

Here are some key quantitative data and methodologies from recent studies to guide your experimental design.

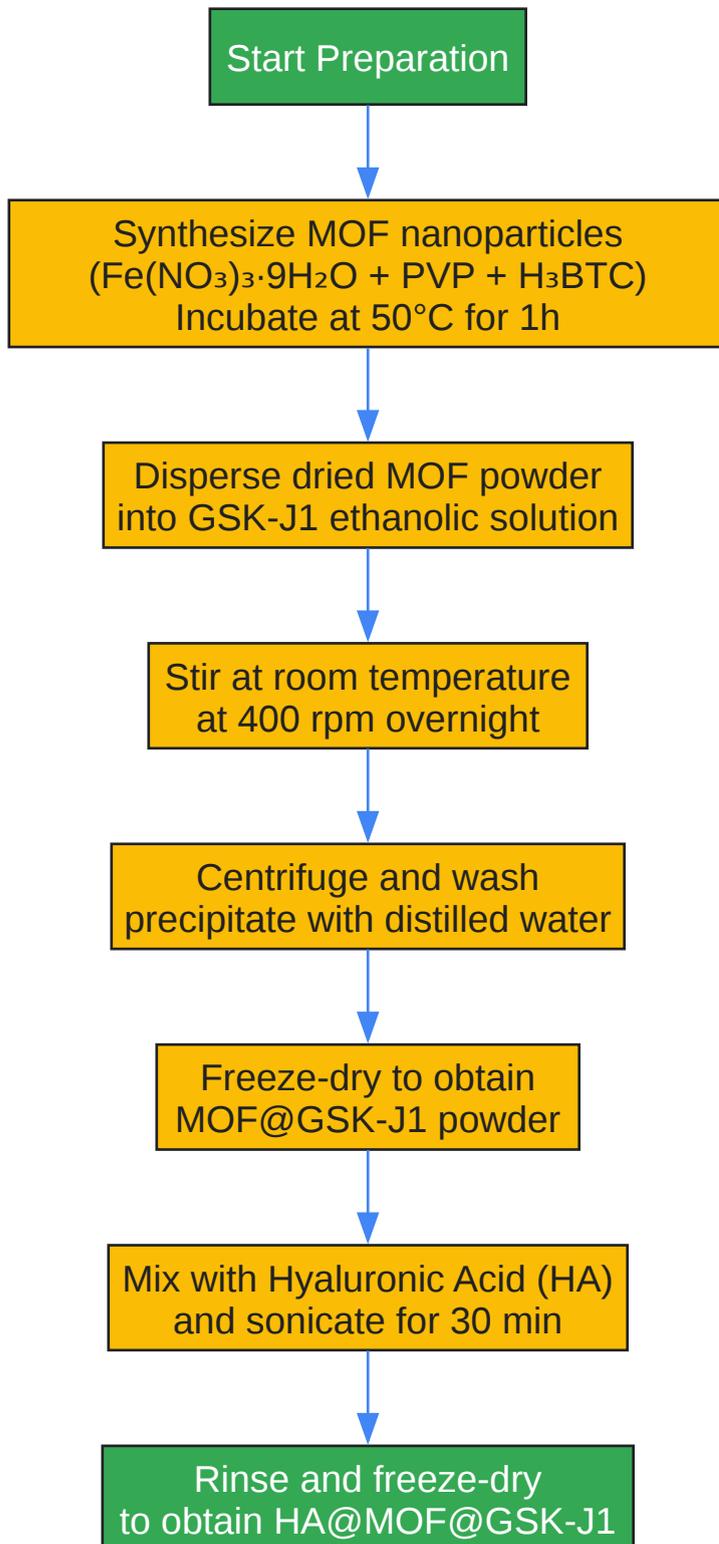
Key Quantitative Data on GSK-J1

The following table summarizes critical biochemical and formulation data for **GSK-J1** [3] [1].

Parameter	Value / Description	Context / Notes
IC50 for JMJD3	60 nM	In vitro enzyme assay [1].
Molecular Weight	389.45 g/mol	-
Chemical Formula	C ₂₂ H ₂₃ N ₅ O ₂	-
CAS Number	1373422-53-7	-
Solubility in DMSO	~50-77 mg/mL (128.4-197.7 mM)	For preparing stock solutions [1].
Drug Loading (DL)	Up to 18.4%	In HA-coated MOF nanoparticles [3].
Entrapment Efficiency (EE)	Up to 59.7%	In HA-coated MOF nanoparticles [3].
In Vivo Dose (Mice)	100 mg/kg/day; i.p.	Used in a subcutaneous xenograft model [1].

Protocol: Loading **GSK-J1** into Hyaluronic Acid-Decorated MOFs

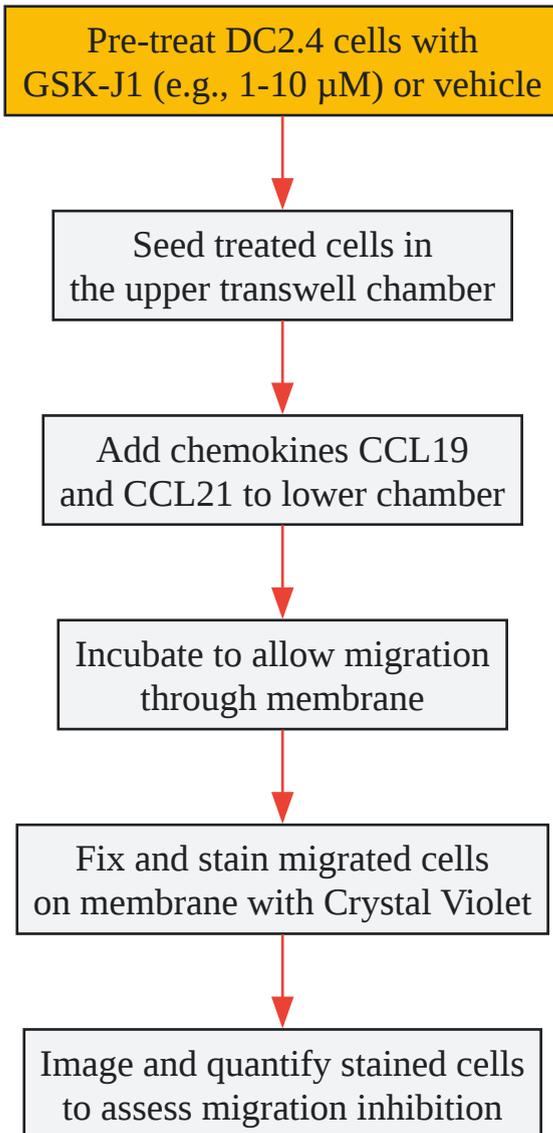
This protocol from a 2022 study details a method to enhance the targeted delivery of **GSK-J1** for treating carboplatin-resistant ovarian cancer [3].



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Protocol: In Vitro Transwell Migration Assay for DCs

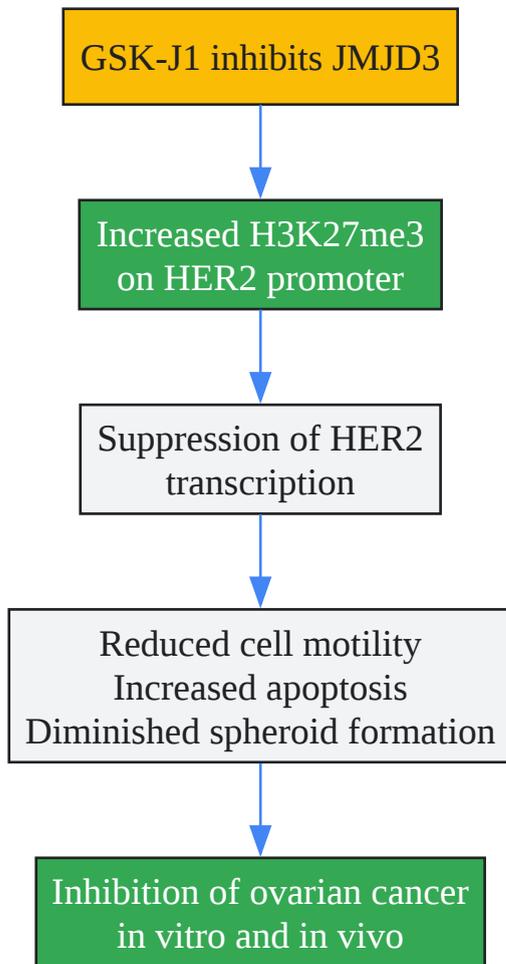
This method is used to evaluate the effect of **GSK-J1** (or other EED inhibitors) on dendritic cell (DC) migration [5].



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Key Biological Workflow: **GSK-J1** Mechanism in Cancer

The diagram below illustrates the core mechanism of action of **GSK-J1** in an ovarian cancer model, connecting the experimental steps to the functional outcome [3].



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